3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-methyl-7-oxo-2-pyridin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-10(2-3-11(20)21)13(22)19-14(16-8)17-12(18-19)9-4-6-15-7-5-9/h4-7H,2-3H2,1H3,(H,20,21)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPPOQIJKORUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=NC=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS Number: 1030457-38-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C14H13N5O3
- Molecular Weight : 299.28 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a propanoic acid side chain, which may contribute to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The MTT assay was employed to assess cytotoxicity.
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of related compounds on human cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer, and HCT-116 for colon cancer), it was found that derivatives of the triazolo-pyrimidine structure exhibited promising cytotoxicity. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(5-Methyl-7-oxo...) | MCF-7 | 6.31 |
| 3-(5-Methyl-7-oxo...) | A549 | 7.95 |
| Other derivatives | HCT-116 | Moderate |
These results indicate that compounds containing the triazolo-pyrimidine moiety may serve as effective candidates for further development as anticancer agents .
Comparative Antimicrobial Efficacy
A review of related compounds indicates that triazole derivatives can exhibit varying degrees of antibacterial activity:
| Compound Type | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Benzotriazole Derivatives | Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Triazole Derivatives | Escherichia coli | Moderate |
These findings suggest that modifications in the triazole structure can enhance antibacterial potency .
Mechanistic Insights
The mechanism of action for compounds like 3-(5-Methyl-7-oxo...) often involves interference with cellular processes such as DNA replication and protein synthesis. The presence of nitrogen-containing heterocycles in the structure is believed to contribute to these interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Detailed Analysis
Core Heterocycle Variations
- Triazolo vs. Pyrazolo Cores: The target compound’s triazolo[1,5-a]pyrimidine core contains three nitrogen atoms in the fused ring system, compared to two in pyrazolo analogues.
- Pyridin-4-yl Substitution : The pyridinyl group in the target compound introduces aromatic π-stacking capabilities and basicity, absent in the pyrazolo-based analogues . This substitution is analogous to kinase inhibitors (e.g., imatinib), where pyridine moieties mediate target interactions.
Substituent Effects
- Propanoic Acid Group: All compared compounds share a propanoic acid group, which improves aqueous solubility and enables salt formation. The pKa of ~4.29 in the pyrazolo analogue suggests moderate acidity, likely conserved in the target compound.
- Trifluoromethyl and Isopropyl Groups : The pyrazolo[3,4-b]pyridine derivative includes a lipophilic trifluoromethyl group, which enhances metabolic stability and membrane permeability compared to the target compound’s pyridinyl group.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (299.28 vs. 221.21 g/mol) may reduce solubility compared to the smaller pyrazolo analogue . However, the pyridinyl group could mitigate this through polar interactions.
- Thermal Stability : The pyrazolo[1,5-a]pyrimidine analogue’s predicted boiling point (453.3°C) suggests moderate thermal stability, likely similar for the target compound due to structural similarities.
Functional Implications
- Agrochemical Potential: Compounds like fluazifop and haloxyfop () share propanoic acid groups but feature phenoxy or imidazole cores, making them structurally distinct. Their herbicidal activity arises from acetyl-CoA carboxylase inhibition, a mechanism less likely in the target compound due to core differences .
- Pharmaceutical Applications : Triazolo-pyrimidines are explored as kinase or protease inhibitors. The pyridinyl group in the target compound could mimic ATP’s adenine ring, positioning it as a kinase inhibitor candidate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
